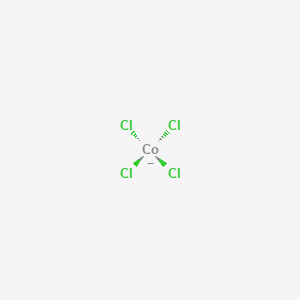

Tetrachlorocobaltate(2-)

Description

Properties

Molecular Formula |

Cl4Co-2 |

|---|---|

Molecular Weight |

200.7 g/mol |

IUPAC Name |

tetrachlorocobalt(2-) |

InChI |

InChI=1S/4ClH.Co/h4*1H;/q;;;;+2/p-4 |

InChI Key |

XLKRAGJSBZVHDI-UHFFFAOYSA-J |

SMILES |

Cl[Co-2](Cl)(Cl)Cl |

Canonical SMILES |

Cl[Co-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tetrachlorocobaltate 2 Salts

Conventional Synthetic Routes and Precursor Chemistry

The traditional synthesis of tetrachlorocobaltate(2-) salts typically involves the reaction of a cobalt(II) salt, most commonly cobalt(II) chloride, with a source of chloride ions in a suitable solvent. wikipedia.org The precursor, cobalt(II) chloride, exists in various hydrated forms (CoCl₂·nH₂O, where n = 1, 2, 6, 9), with the hexahydrate being the most common commercially available form. wikipedia.org The anhydrous form is a blue crystalline solid, while the dihydrate is purple and the hexahydrate is pink. wikipedia.org

Precipitation and Crystallization Techniques for Anionic Salts

A straightforward method for preparing tetrachlorocobaltate(2-) salts is through precipitation or crystallization from a solution containing cobalt(II) ions and an excess of chloride ions. The addition of a concentrated source of chloride, such as hydrochloric acid or a soluble chloride salt, to an aqueous solution of a cobalt(II) salt shifts the equilibrium towards the formation of the blue [CoCl₄]²⁻ complex. wikipedia.orgsciencemadness.org

The general reaction can be represented as: Co²⁺(aq) + 4Cl⁻(aq) ⇌ [CoCl₄]²⁻(aq)

The isolation of the tetrachlorocobaltate(2-) salt is then achieved by introducing a suitable counterion that will form a crystalline solid with the [CoCl₄]²⁻ anion. This is often accomplished through slow evaporation of the solvent or by cooling a saturated solution to induce crystallization. researchgate.netnih.gov The choice of solvent and counterion is crucial in determining the success of the crystallization process and the properties of the resulting salt.

Utilization of Diverse Onium Cation Counterions (e.g., Alkylammonium, Phosphonium (B103445), Pyridinium (B92312), Imidazolium)

A wide variety of onium cations can be employed as counterions in the synthesis of tetrachlorocobaltate(2-) salts. These organic cations not only facilitate the crystallization of the [CoCl₄]²⁻ anion but also influence the structural, magnetic, and thermal properties of the resulting materials. iucr.orgresearchgate.nettandfonline.comresearchgate.net The synthesis generally involves reacting a cobalt(II) salt with the chloride salt of the desired onium cation in a suitable solvent, often an alcohol or an aqueous acidic solution. researchgate.netiucr.orgpku.edu.cn

Alkylammonium Counterions: Salts with alkylammonium cations, such as tetraethylammonium (B1195904) and α,ω-alkylenediammonium, have been synthesized and characterized. researchgate.netresearchgate.net For instance, tetraethylammonium tetrachlorocobaltate crystals can be grown by the solution method. researchgate.net Similarly, tetrachlorocobaltates(II) of diprotonated α,ω-diaminoalkanes have been prepared. researchgate.net The synthesis of binary mixtures of 1-alkylammonium tetrachlorocobaltates has been achieved by solution reflux in ethanol. pku.edu.cn

Phosphonium Counterions: Phosphonium salts, such as benzyltriphenylphosphonium (B107652) and its derivatives, have been used to prepare tetrachlorocobaltate(II) salts. researchgate.nettandfonline.com These syntheses are typically carried out by reacting the phosphonium chloride with a cobalt(II) salt. researchgate.nettandfonline.com The use of phosphonium counterions can lead to crystalline products that are easily isolated. rsc.org

Pyridinium Counterions: Pyridinium and its substituted derivatives are common counterions for tetrachlorocobaltate(II). iucr.orgresearchgate.net For example, dipyridinium tetrachlorocobaltate(II) and 2,6-diaminopyridinium tetrachlorocobaltate(II) have been synthesized. iucr.org The synthesis often involves the reaction of a cobalt(II) salt with the corresponding pyridinium chloride in an appropriate solvent. iucr.orgscirp.org

Imidazolium Counterions: Imidazolium-based salts of tetrachlorocobaltate(II) have also been prepared. iucr.orgiucr.org The synthesis of bis(imidazolium) tetrachlorocobaltate(II) involves adding an aqueous solution of HCl to a mixture of cobalt(II) chloride hexahydrate and imidazole (B134444) in water, followed by slow evaporation. iucr.orgiucr.org

Table 1: Examples of Onium Cations Used in the Synthesis of Tetrachlorocobaltate(2-) Salts

| Cation Type | Specific Example | Reference |

|---|---|---|

| Alkylammonium | Tetraethylammonium | researchgate.net |

| Alkylammonium | 1,5-Pentanediammonium | researchgate.net |

| Phosphonium | Benzyltriphenylphosphonium | researchgate.nettandfonline.com |

| Pyridinium | Dipyridinium | iucr.org |

| Pyridinium | 2-Amino-5-picolinium | researchgate.net |

| Imidazolium | Bis(imidazolium) | iucr.orgiucr.org |

Synthesis of Mixed-Metal and Organic-Inorganic Hybrid Materials Incorporating [CoCl₄]²⁻

The [CoCl₄]²⁻ anion serves as a building block for the synthesis of more complex materials, including mixed-metal systems and organic-inorganic hybrids. These materials often exhibit interesting physical properties and potential applications in areas such as magnetism and catalysis. uj.ac.zacsic.es

Mixed-Metal Materials: The synthesis of mixed-metal materials can involve the co-crystallization of [CoCl₄]²⁻ with other metal complexes. For example, a double salt, CoCl₂·MgCl₂·8H₂O, has been structurally characterized and found to contain discrete [CoCl₄(H₂O)₂]²⁻ and [Mg(H₂O)₆]²⁺ octahedra. researchgate.net

Table 2: Examples of Organic-Inorganic Hybrid Materials Incorporating [CoCl₄]²⁻

| Organic Component | Resulting Hybrid Formula | Reference |

|---|---|---|

| Short-chain diammonium | [NH₃(CH₂)nNH₃][CoCl₄] | uj.ac.za |

| 1,4-bis(aminomethyl)benzene | (C₁₀H₂₈N₄)[CoCl₄]₂ | researchgate.net |

| (R)-α-methylbenzylamine | [R-(C₈H₁₂N)₃][CoCl₄]Cl | csic.es |

| Methylammonium | [(CH₃NH₃)₂·CoCl₄] | sciencepublishinggroup.com |

Advanced Synthetic Approaches

Beyond conventional methods, more advanced synthetic strategies have been developed to prepare tetrachlorocobaltate(2-) compounds with greater control over purity, yield, and material properties.

Electrochemical Synthesis Pathways for Tetrachlorocobaltate(2-) Compounds

Electrochemical synthesis offers a direct and often cleaner route to tetrachlorocobaltate(2-) salts. This method involves the anodic dissolution of a cobalt metal electrode in a non-aqueous solvent containing a source of chloride ions and the desired counterion. ulaval.ca As the cobalt anode is oxidized, it releases Co²⁺ ions into the solution, which then react with the chloride ions to form the [CoCl₄]²⁻ complex. The counterion present in the electrolyte solution then precipitates the complex as a salt.

A typical setup for the electrochemical synthesis of a tetrachlorocobaltate(2-) salt would involve a cobalt anode and a platinum cathode in a solution of the counterion chloride salt in a solvent like acetonitrile. ulaval.ca The application of a voltage across the electrodes drives the dissolution of the cobalt anode and the formation of the desired product. Yields based on the weight of dissolved metal can be quite high, often around 90%. ulaval.ca This method avoids the need for starting with a cobalt salt and can provide a high-purity product.

Systematic Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of tetrachlorocobaltate(2-) salts can be significantly improved by systematically optimizing various reaction parameters. These parameters include the stoichiometry of the reactants, pH of the solution, reaction temperature, and reaction time. nih.govmdpi.com

For example, in the synthesis of cobalt-containing polyoxometalates, which can be seen as more complex analogues, the pH of the reaction mixture is a critical factor that is finely tuned to obtain the desired product. nih.gov Similarly, the reaction time and temperature can be adjusted to drive the reaction to completion and ensure the formation of the desired complex. nih.gov In the context of preparing organic-inorganic hybrids, the molar ratio of the organic component to the cobalt salt is a key parameter that can influence the final structure and composition of the product. researchgate.net By carefully controlling these parameters, researchers can enhance the yield and purity of the synthesized tetrachlorocobaltate(2-) compounds, minimizing the formation of byproducts and simplifying the purification process.

Advanced Structural Elucidation and Supramolecular Architecture of Tetrachlorocobaltate 2 Compounds

Single Crystal X-ray Diffraction Analyses of [CoCl₄]²⁻ Containing Systems

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For compounds containing the [CoCl₄]²⁻ anion, this method provides unparalleled detail regarding their crystallographic parameters, the geometry of the anion itself, and the packing of ions in the crystal lattice.

Determination of Crystallographic Parameters (Space Group, Lattice Dimensions, Unit Cell Content)

The crystallographic parameters of a compound, including its space group, lattice dimensions (a, b, c, α, β, γ), and the contents of the unit cell (Z), are fundamental descriptors of its crystal structure. These parameters are unique to each crystalline phase and are determined with high precision from the diffraction data. Tetrachlorocobaltate(II) salts have been found to crystallize in a variety of crystal systems and space groups, largely dictated by the size, shape, and symmetry of the counter-cation.

Table 1: Crystallographic Parameters for Selected Tetrachlorocobaltate(II) Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| [QlH]₂[CoCl₄]·2H₂O tandfonline.com | Monoclinic | C2/c | 11.848(2) | 10.069(1) | 18.494(2) | 90 | 101.35(1) | 90 | 2163.3(4) | 4 |

| [4FBzTPP]₂[CoCl₄] researchgate.net | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - |

| [4ClBzTPP]₂[CoCl₄]·3H₂O researchgate.net | Triclinic | P-1 | - | - | - | - | - | - | - | - |

| [BzTPP]₂[CoCl₄]·H₂O tandfonline.com | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - |

| [4NO₂BzTPP]₂[CoCl₄]·H₂O tandfonline.com | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - |

| [H₂(pymo)]₂[CoCl₄] ajol.info | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | - | - |

| (C₇H₁₀N₂)₂[CoCl₄] researchgate.net | Monoclinic | P21/c | 8.0734(6) | 14.6297(11) | 15.6913(11) | 90 | 103.034(4) | 90 | 1805.6(2) | 4 |

| [BzPy]₂[CoCl₄] tandfonline.comresearchgate.net | Monoclinic | P2(1)/c | - | - | - | - | - | - | - | - |

| [N₃P₃(NMe₂)₆H]₂[CoCl₄] cdnsciencepub.com | Orthorhombic | P2₁2₁2₁ | 34.623(20) | 13.964(7) | 10.486(7) | 90 | 90 | 90 | 5070 | 4 |

| (C₁₂H₁₄N₂)₂[CoCl₄] nih.gov | Triclinic | P-1 | - | - | - | - | - | - | - | - |

| [H-(O)ABCO]₂(CoCl₄)·H₂O rsc.org | - | - | - | - | - | - | - | - | - | - |

| [H-(O)ABCO]₂(CoCl₄) rsc.org | Monoclinic | P2₁ | - | - | - | - | - | - | - | - |

| (C₂₄H₂₀P)₂[CoCl₄] iucr.org | Monoclinic | C2/c | 10.9154(4) | 19.2514(6) | 20.1826(7) | 90 | 91.008(2) | 90 | 4240.4(3) | 4 |

| (C₁₁H₁₈N₂O)₂[CoCl₄]₂·H₂O researchgate.net | Orthorhombic | Pccn | 29.090 | 9.774 | 11.751 | 90 | 90 | 90 | - | 4 |

Note: '-' indicates data not provided in the abstract.

Geometric Analysis of the [CoCl₄]²⁻ Anion (Bond Lengths, Bond Angles, Tetrahedral Distortion Metrics)

The [CoCl₄]²⁻ anion ideally possesses a tetrahedral geometry (Td symmetry), with the Co²⁺ ion at the center and four chloride ions at the vertices. However, in the solid state, interactions with the surrounding cations and any co-crystallized solvent molecules often lead to distortions from this ideal geometry. These distortions are manifested in variations in Co-Cl bond lengths and Cl-Co-Cl bond angles.

In many reported structures, the [CoCl₄]²⁻ anion exhibits a distorted tetrahedral coordination geometry. tandfonline.comresearchgate.net For example, in bis[hexakis(dimethylamino)cyclotriphosphonitrilium] tetrachlorocobaltate(II), two of the Co-Cl bonds, which are involved in N-H···Cl hydrogen bonding, have an average length of 2.320 Å, while the other two average 2.28(1) Å. cdnsciencepub.com This difference clearly illustrates the influence of intermolecular interactions on the anion's geometry. In the compound (C₁₂H₁₄N₂)₂[CoCl₄], the Co-Cl bond lengths range from 2.2600(6) to 2.2997(7) Å. iucr.org The Cl-Co-Cl bond angles in this compound span a wide range from 105.46(3)° to 117.91(2)°, deviating significantly from the ideal tetrahedral angle of 109.5°. iucr.org Similarly, in another compound, the Cl-Co-Cl angles vary from 105.88(3)° to 118.05(3)°. researchgate.net The distortion of the [CoCl₄]²⁻ anion from an idealized tetrahedral geometry can be quantified. Such distortions are often a response to the local electric field created by the arrangement of surrounding cations. nih.gov The degree of distortion can be influenced by external factors such as pressure, which can lead to further compression and changes in the local environment of the anion. nih.gov It has been noted that the distortion in [CoCl₄]²⁻ is generally larger than in more constrained polyoxoanions like the Keggin anion. udel.edu

Table 2: Selected Bond Lengths and Angles for the [CoCl₄]²⁻ Anion in Various Compounds

| Compound | Co-Cl Bond Lengths (Å) | Cl-Co-Cl Bond Angles (°) |

| [N₃P₃(NMe₂)₆H]₂[CoCl₄] cdnsciencepub.com | 2.320 (avg.), 2.28(1) (avg.) | - |

| (C₁₂H₁₄N₂)₂[CoCl₄] iucr.org | 2.2600(6) - 2.2997(7) | 105.46(3) - 117.91(2) |

| (C₁₁H₁₈N₂O)₂[CoCl₄]₂·H₂O researchgate.net | - | 105.88(3) - 118.05(3) |

| (C₂₄H₂₀P)₂[CoCl₄] iucr.org | 2.2791(6) - 2.2873(6) | - |

| [Co(Me₂SO)₆][CoCl₃(quinoline)] pace.edu | 2.2517(10) - 2.2534(10) | 108.21(5) - 114.26(4) |

| (C₁₁H₁₈N₂O)₂[CoCl₄]₂·H₂O researchgate.net | - | 105.88(3) to 118.05(3) |

| 1-(2-methoxyphenyl) piperazinium tetrachlorocobaltate iucr.org | 2.2475(7) to 2.2868(7) | - |

Note: '-' indicates data not provided in the abstract or text.

Structural Characterization of Cation-Anion Packing and Layering in Solid State

In many cases, the crystal structures can be described as an alternation of organic and inorganic layers. researchgate.netnih.govresearchgate.net For example, in (2-amino-5-picolinium) tetrachlorocobaltate(II), the [CoCl₄]²⁻ anions and the organic cations form distinct layers. researchgate.net Similarly, the crystal structure of (C₇H₈N₃)₂[CoCl₄] consists of a succession of mixed layers formed by the organic cations and inorganic anions parallel to the (001) plane. nih.gov In the case of bis(3-aminopyridinium)tetrachlorocobaltate(II), the structure is built of inorganic anionic and organic cationic subnetworks. researchgate.net In some structures, such as bis(4-dimethylaminopyridinium) tetrachlorocobaltate(II), the cation-anion units stack in a way that the cations interdigitate. ju.edu.jo The packing can also lead to the formation of well-segregated columns of anions and cations. researchgate.net This segregation or layering is a common motif driven by the different chemical nature (hydrophilic/hydrophobic, charged/uncharged) of the constituent ions. The distance between cations and anions is a key parameter in these packed structures. For instance, in [H-(O)ABCO]₂(CoCl₄)·H₂O, the distance between the center of gravity of the nearest cation and anion is 5.485 Å, which changes to 5.017 Å upon dehydration to form phase II, indicating a closer contact between the ions. rsc.org

Investigation of Supramolecular Interactions

Comprehensive Analysis of Hydrogen Bonding Networks (N-H···Cl, C-H···Cl, O-H···Cl, N-H···O)

Hydrogen bonds are among the most important and widely studied supramolecular interactions in [CoCl₄]²⁻ salts. The chloride ligands of the anion are excellent hydrogen bond acceptors, readily interacting with various hydrogen bond donors present on the organic cations or co-crystallized solvent molecules (e.g., water).

A variety of hydrogen bonding motifs have been identified in these structures. N-H···Cl hydrogen bonds are very common, especially when the cation is a protonated amine or a heterocyclic base. researchgate.netajol.inforesearchgate.netudel.edursc.orghhu.de For example, in a series of compounds with bipyridinium cations, N⁺-H···Cl⁻ hydrogen bonding is a major packing interaction. rsc.orghhu.de In bis(2-oxo-2,3-dihydropyrimidin-1-ium) tetrachlorocobaltate(II), the cation and anion are linked through N-H···Cl and N-H···O interactions. ajol.info

C-H···Cl interactions, though generally weaker than their N-H···Cl counterparts, are also frequently observed and are considered structure-directing. researchgate.netajol.inforesearchgate.net In salts with benzyl (B1604629) pyridinium (B92312) or substituted benzyl triphenylphosphonium cations, C-H···Cl hydrogen bonds contribute to the stability of the crystal packing. tandfonline.comtandfonline.comresearchgate.net

When water molecules are present in the crystal lattice, O-H···Cl hydrogen bonds are typically formed. tandfonline.comresearchgate.net In bis(quinolinium) tetrachlorocobaltate(II) dihydrate, water molecules link to the anions via O-H···Cl bonds, forming two-dimensional molecular networks. tandfonline.com These networks are further connected by N-H···O and C-H···O hydrogen bonds, creating a complex three-dimensional structure. tandfonline.com

The chloride ions of the [CoCl₄]²⁻ anion can act as acceptors for multiple hydrogen bonds simultaneously, leading to intricate networks. It has been observed that a chloride ion can accept between three and six hydrogen bonds, making a significant collective contribution to the crystal's cohesion. researchgate.net These hydrogen bonds can be simple, bifurcated, or even more complex, creating robust supramolecular synthons that define the crystal architecture. rsc.org

Table 3: Examples of Hydrogen Bonding Interactions in Tetrachlorocobaltate(II) Compounds

| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| [N₃P₃(NMe₂)₆H]₂[CoCl₄] | N-H···Cl | 3.32, 3.36 | 114 - 119 | cdnsciencepub.com |

| Bis(3-amino-2-chloropyridinium) salts | N-H···Cl | 3.10 - 3.29 | 148 - 169 | researchgate.net |

| O-H···Cl | 3.09 - 3.16 | 151 - 178 | researchgate.net | |

| C-H···Cl | 3.49 - 3.69 | 122 - 167 | researchgate.net | |

| [H₂L1]²⁺[CoCl₄]²⁻ (L1 = N,N,N′,N′-tetrabenzyl-naphthalene-1,5-diamine) | N-H···Cl | 3.183(1), 3.191(1) | 158.1(1), 154.2(1) | rsc.org |

| Triprotonated 2,2′-bi-1,6-naphthyridin-1,6,6′-ium salt | N⁺-H···Cl⁻ | - | - | rsc.orghhu.de |

Note: '-' indicates data not provided in the abstract or text.

Characterization of Aromatic Stacking (π-π Interactions) and Other Non-Covalent Interactions

In addition to hydrogen bonding, other non-covalent interactions, particularly those involving aromatic rings, play a vital role in the supramolecular assembly of many [CoCl₄]²⁻ salts. When the cation contains aromatic moieties, such as pyridinium, quinolinium, or phenyl groups, π-π stacking interactions are often a dominant feature of the crystal packing.

In bis(quinolinium) tetrachlorocobaltate(II) dihydrate, the quinolinium cations stack to form one-dimensional columns through p···π and π···π interactions. tandfonline.com Similarly, in bis(4-dimethylaminopyridinium) tetrachlorocobaltate(II), π-π stacking interactions between the cations lead to the formation of two distinct types of cationic stacks. ju.edu.jo These interactions involve the overlap of the π-electron clouds of adjacent aromatic rings and are crucial for the organization of the cations in the lattice. The interplanar distances in these stacks are typically in the range of 3.3 to 3.8 Å.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis has emerged as a powerful tool for investigating intermolecular interactions within the crystal structures of tetrachlorocobaltate(2-) compounds. nih.gov This method allows for the visualization and quantification of close contacts between neighboring molecules, providing a detailed picture of the crystal packing. The Hirshfeld surface is generated based on the electron distribution of a molecule, and properties such as the normalized contact distance (d_norm) can be mapped onto this surface. nih.gov Red spots on a d_norm-mapped Hirshfeld surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms. nih.gov

In various tetrachlorocobaltate(2-) salts, these analyses reveal the critical role of hydrogen bonding in constructing the supramolecular architecture. nih.govresearchgate.net For instance, in bis(2,6-diaminopyridinium) tetrachloridocobaltate(II), the prominent red areas on the Hirshfeld surface correspond to N-H···Cl and C-H···Cl hydrogen bonds, which govern the crystal packing by linking the organic cations and inorganic anions. nih.gov Similarly, in the hybrid perovskites NH3(CH2)nNH3CoCl4 (where n=4, 9), N-H···Cl hydrogen bonds are crucial for connecting the organic and inorganic layers. researchgate.net

The following table summarizes the quantified intermolecular interactions for a representative tetrachlorocobaltate(2-) compound based on fingerprint plot analysis.

| Compound | Interaction Type | Contribution to Hirshfeld Surface (%) | Key Structural Role |

|---|---|---|---|

| bis(2,6-diaminopyridinium) tetrachloridocobaltate(II) nih.gov | H···Cl/Cl···H | Dominant | Governs C/N—H⋯Cl hydrogen-bonding interactions between ions |

| H···H | Significant | Contributes to packing of organic cations | |

| C···H/H···C | Minor | Contributes to overall crystal cohesion | |

| NH3(CH2)nNH3CoCl4 (n=4, 9) researchgate.net | H···Cl/Cl···H | Important | Connects organic and inorganic layers via N-H...Cl bonds |

| H···H | Significant | Repulsive contacts influencing organic chain packing |

Phase Transitions and Solid-State Transformations

Temperature-Dependent Structural Modifications and Transition Phenomena

Many crystalline solids containing the tetrachlorocobaltate(2-) anion exhibit structural phase transitions upon changes in temperature. rsc.orgresearchgate.net These transitions involve alterations in the crystal lattice, symmetry, and the local coordination environment, often driven by the order-disorder dynamics of the organic cations and the [CoCl4]2- anions. rsc.org Differential scanning calorimetry (DSC) is a key technique used to detect these transformations, which appear as endothermic or exothermic peaks corresponding to the absorption or release of heat. researchgate.net

A notable example is trimethylchloromethyl ammonium (B1175870) tetrachlorocobalt(II), ([Me3NCH2Cl]2[CoCl4]), which undergoes two successive reversible structural phase transitions. rsc.org At 335 K, it transitions from a monoclinic P21/c phase to a high-temperature orthorhombic Pnma phase. rsc.org A second transition occurs at 252 K, where the structure changes from the room-temperature P21/c phase to a low-temperature P212121 phase. rsc.org These sequential transitions are attributed to the ordering and disordering of both the CoCl4 anions and the organic cations. rsc.org

Another example is bis(triethylbenzylammonium) tetrachlorocobaltate(II), which undergoes a temperature-induced isostructural phase transition around 336 K. researchgate.netacs.org In this case, the crystal symmetry remains the same (space group P21/c) in both the low- and high-temperature phases, but the unit cell parameters change significantly, indicating a rearrangement within the existing crystal system. researchgate.net Similarly, (H2dabco-CH2-Cl)[CoCl4] experiences a reversible phase transition at 355 K, changing from a high-temperature orthorhombic phase (Pnma) to a low-temperature monoclinic phase (P21/c). researchgate.net These phenomena highlight how the interplay between the organic cation and the tetrachlorocobaltate(2-) anion can be tuned to produce materials with responsive solid-state properties. rsc.org

The table below details the phase transition characteristics for several tetrachlorocobaltate(2-) compounds.

| Compound | Transition Temperature (K) | Low-Temperature Phase (Space Group) | High-Temperature Phase (Space Group) | Nature of Transition |

|---|---|---|---|---|

| trimethylchloromethyl ammonium tetrachlorocobalt(II) rsc.org | 335 | P21/c | Pnma | Reversible, Order-Disorder |

| 252 | P212121 | P21/c | Reversible, Order-Disorder | |

| bis(triethylbenzylammonium) tetrachlorocobaltate(II) researchgate.net | ~336 | P21/c | P21/c | Reversible, Isostructural |

| (H2dabco-CH2-Cl)[CoCl4] researchgate.net | 355 | P21/c | Pnma | Reversible |

Hysteresis and Reversibility of Structural Phase Changes

A key characteristic of first-order structural phase transitions in tetrachlorocobaltate(2-) compounds is their reversibility and the frequent observation of thermal hysteresis. rsc.orgresearchgate.net Reversibility ensures that the material can cycle between its different structural phases upon heating and cooling without degradation, a crucial feature for potential applications in switching devices. researchgate.net The phase transitions in compounds like [Me3NCH2Cl]2[CoCl4] and (H2dabco-CH2-Cl)[CoCl4] have been confirmed to be reversible. rsc.orgresearchgate.net

Thermal hysteresis refers to the phenomenon where the temperature of the phase transition upon heating is different from the transition temperature upon cooling. researchgate.net This results in a "hysteresis loop" when a physical property, such as heat flow in DSC, is plotted against temperature. researchgate.netuni-bielefeld.de The width of this loop, measured in Kelvin, is an important parameter of the phase transition. For instance, the isostructural phase transition in bis(triethylbenzylammonium) tetrachlorocobaltate(II) exhibits a hysteresis of 10 K. researchgate.net The compound (H2dabco-CH2-Cl)[CoCl4] shows a smaller hysteresis width of 4 K. researchgate.net The presence of a distinct thermal hysteresis is a hallmark of a first-order phase transition and is related to the energy barrier that must be overcome to nucleate the new phase. nih.gov

The following table lists the observed thermal hysteresis for specific tetrachlorocobaltate(2-) compounds.

| Compound | Transition Temperature (K) | Thermal Hysteresis (K) | Reference |

|---|---|---|---|

| bis(triethylbenzylammonium) tetrachlorocobaltate(II) | ~336 | 10 | researchgate.net |

| (H2dabco-CH2-Cl)[CoCl4] | 355 | 4 | researchgate.net |

Advanced Spectroscopic Probes for Electronic and Vibrational States of Tetrachlorocobaltate 2

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the fundamental vibrational modes of the [CoCl₄]²⁻ anion. For a free tetrahedral ion with Td symmetry, group theory predicts nine internal vibrational modes, represented as Γvib = A₁(Raman) + E(Raman) + 2F₂(IR, Raman). These modes correspond to symmetric and asymmetric stretching and bending vibrations of the Co-Cl bonds.

FT-IR spectroscopy primarily detects vibrational modes that induce a change in the molecule's dipole moment. For the [CoCl₄]²⁻ anion, the F₂ modes are infrared active. The IR spectrum is characterized by a strong absorption band corresponding to the asymmetric stretching vibration (ν₃) and another band for the asymmetric bending or deformation vibration (ν₄). researchgate.net These vibrations are sensitive to the cation present in the crystal lattice and any distortions from ideal tetrahedral geometry. In various organic-inorganic hybrid compounds, the bands associated with the tetrachlorocobaltate(II) anion are observed in the far-infrared region, typically below 400 cm⁻¹. filinchuk.comresearchgate.net

The assignments for the F₂ modes are often confirmed by comparing experimental data with theoretical calculations, such as those performed using Density Functional Theory (DFT). filinchuk.comnih.gov

Table 1: FT-IR Vibrational Modes for the [CoCl₄]²⁻ Anion

| Vibrational Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) |

| ν₃ | F₂ | Asymmetric Stretch | ~275 - 320 |

| ν₄ | F₂ | Asymmetric Bend | ~131 |

Note: The exact positions of these bands can vary depending on the counter-ion and the crystal packing environment.

Raman spectroscopy provides complementary information to FT-IR, detecting vibrations that cause a change in the polarizability of the molecule. renishaw.com For the tetrahedral [CoCl₄]²⁻ anion, all four fundamental modes (A₁, E, and both F₂ modes) are theoretically Raman-active. researchgate.net This makes Raman spectroscopy particularly powerful for a complete vibrational analysis.

The most intense peak in the Raman spectrum is typically the symmetric stretching mode (ν₁), which appears as a sharp, polarized band. The other modes, including the symmetric bend (ν₂) and the asymmetric stretch (ν₃) and bend (ν₄), are also observable. researchgate.net The presence and splitting of these bands can offer insights into distortions from perfect Td symmetry in the solid state. researchgate.net

Table 2: Raman Spectroscopic Vibrational Modes for the [CoCl₄]²⁻ Anion

| Vibrational Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) |

| ν₁ | A₁ | Symmetric Stretch | ~203 |

| ν₂ | E | Symmetric Bend | ~60 |

| ν₃ | F₂ | Asymmetric Stretch | ~275 |

| ν₄ | F₂ | Asymmetric Bend | ~131 |

Electronic Absorption Spectroscopy for Ligand Field Analysis

The vibrant blue color of compounds containing the [CoCl₄]²⁻ anion is due to electronic transitions between d-orbitals of the Co(II) center. UV-Visible-NIR absorption spectroscopy is the primary tool for analyzing these transitions and quantifying the effects of the ligand field.

For a Co(II) ion (a d⁷ configuration) in a tetrahedral ligand field, the free-ion ⁴F ground state splits into ⁴A₂, ⁴T₂, and ⁴T₁ states, with ⁴A₂ being the ground state. The ⁴P excited state becomes a ⁴T₁ state. Consequently, three spin-allowed d-d transitions are expected. filinchuk.comnih.gov

These transitions are observed as broad, complex bands in the near-infrared and visible regions of the spectrum. hhrc.ac.innih.gov

ν₁ : ⁴A₂(F) → ⁴T₂(F) - This is the lowest energy transition, typically found in the near-infrared.

ν₂ : ⁴A₂(F) → ⁴T₁(F) - This transition occurs in the visible region and is often responsible for the characteristic blue color.

ν₃ : ⁴A₂(F) → ⁴T₁(P) - This is the highest energy transition, also in the visible range, and often appears as a complex band with multiple components due to spin-orbit coupling. filinchuk.com

Table 3: Characteristic d-d Electronic Transitions for Tetrahedral [CoCl₄]²⁻

| Transition | Energy Range (cm⁻¹) | Spectral Region |

| ⁴A₂(F) → ⁴T₂(F) | ~3,000 - 5,000 | Near-Infrared |

| ⁴A₂(F) → ⁴T₁(F) | ~5,000 - 8,000 | Near-Infrared / Visible |

| ⁴A₂(F) → ⁴T₁(P) | ~14,000 - 17,000 | Visible |

The energies of the observed d-d transitions can be used to calculate important ligand field parameters, namely the ligand field splitting parameter (Δt or 10Dq) and the Racah interelectronic repulsion parameter (B). acs.org These parameters provide a quantitative measure of the metal-ligand bond strength and the degree of covalency.

For a tetrahedral d⁷ complex, the energies of the transitions are related to Dq and B through theoretical models and Tanabe-Sugano diagrams. hhrc.ac.in The crystal field parameter, Δ, for the tetrahedral [CoCl₄]²⁻ ion has been calculated to be approximately 3300 cm⁻¹. acs.org The Racah parameter B is typically reduced from its free-ion value, indicating orbital overlap and covalency in the Co-Cl bonds. Distortions from ideal Td symmetry, common in the solid state, can cause splitting of the T states, leading to more complex spectra and requiring more advanced models for accurate parameter determination. researchgate.netrsc.org

Table 4: Representative Ligand Field Parameters for [CoCl₄]²⁻

| Parameter | Symbol | Description | Typical Value |

| Ligand Field Splitting | Δt (10Dq) | Energy separation of e and t₂ orbitals | ~3,300 cm⁻¹ acs.org |

| Racah Parameter | B | Measure of interelectronic repulsion | ~700 - 750 cm⁻¹ |

In the context of materials science, particularly for organic-inorganic hybrid materials incorporating the [CoCl₄]²⁻ anion, the optical band gap (Eg) is a crucial parameter that defines the material's semiconductor properties. filinchuk.com The Tauc method is a widely used technique to determine this value from the material's electronic absorption spectrum. nih.govresearchgate.net

The method involves plotting (αhν)ʳ versus the photon energy (hν), where α is the absorption coefficient. wikipedia.org The exponent 'r' depends on the nature of the electronic transition (r = 2 for a direct allowed transition and r = 1/2 for an indirect allowed transition). wikipedia.org The linear portion of the plot is extrapolated to the energy axis (where αhν = 0) to yield the optical band gap energy. Studies on hybrid materials containing tetrachlorocobaltate(II) have reported both direct and indirect band gaps, with values typically falling in the range of wide-bandgap semiconductors. nih.govtandfonline.com For example, a direct band gap of 3.33 eV and an indirect band gap of 2.75 eV have been reported for a dinuclear Co(II) complex. tandfonline.com

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) is a powerful magneto-optical spectroscopic technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field applied parallel to the direction of light propagation. jasco-global.com This technique provides detailed insights into the electronic structure of paramagnetic species like the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. maynoothuniversity.ie For any material, the application of a magnetic field induces optical activity, allowing MCD to probe Zeeman splittings in the ground and excited states and the field-induced mixing between electronic states. maynoothuniversity.ie The resulting MCD spectrum is often more resolved than the corresponding absorption spectrum, revealing transitions that may be hidden or poorly resolved. jasco-global.com

The intensity of an MCD signal is described by the contribution of three temperature-dependent terms, known as the A, B, and C terms. maynoothuniversity.ie The C-term is particularly important for paramagnetic systems like [CoCl₄]²⁻ as it is directly proportional to the ground state magnetic moment and inversely proportional to temperature, making low-temperature studies highly informative. maynoothuniversity.iersc.org

Probing Electronic Structure and Molecular Orbital Contributions

MCD spectroscopy is exceptionally well-suited for probing the electronic transitions within the [CoCl₄]²⁻ complex. The visible and near-infrared spectrum of this ion is dominated by d-d transitions within the cobalt(II) center, specifically from the ⁴A₂ ground state to various excited states, including the ⁴T₁(P) state. rsc.orgrsc.org MCD spectra of [CoCl₄]²⁻ show drastic changes compared to its octahedral analogue (hexaaquacobalt(II)), reflecting the different electronic states in the tetrahedral coordination environment. jasco-global.com

Detailed studies, often conducted on single crystals containing the [CoCl₄]²⁻ ion doped into a host lattice like [(C₂H₅)₄N]₂ZnCl₄, have allowed for precise measurements as a function of temperature. rsc.org The major contribution to the Faraday effect for the ⁴A₂ → ⁴T₁(P) transition is found to be temperature-dependent, which is a key feature analyzed in MCD. rsc.org The complex fine structure observed in the MCD spectrum of this transition precludes a simple analysis and indicates that factors beyond simple Zeeman splitting are at play. rsc.orgaip.org

MCD spectroscopy has also been instrumental in assigning charge-transfer (CT) transitions in tetrahalide complexes. tandfonline.com These transitions, which occur at higher energies (further into the ultraviolet), involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. A detailed study of the MCD spectra of various tetrachloro-complexes, including [CoCl₄]²⁻, in polymer films confirmed the ordering of the highest occupied molecular orbitals of mainly ligand character to be 1e < 3t₂ < t₁. tandfonline.com This information is crucial for building a complete picture of the electronic structure.

The table below summarizes representative MCD spectral features observed for the d-d transitions in the [CoCl₄]²⁻ ion.

| Transition | Approximate Wavelength Range (nm) | Key MCD Features |

| ⁴A₂ → ⁴T₁(P) | 600 - 700 | Complex, temperature-dependent bands with multiple sign changes. rsc.orgaip.org |

| ⁴A₂ → ⁴T₁(F) | 1400 - 1700 | Weaker, structured bands. |

Correlation of MCD Data with Theoretical Models of Electronic Structure

A significant aspect of MCD studies on [CoCl₄]²⁻ involves the correlation of experimental data with theoretical models of its electronic structure. acs.orgacs.org Early theoretical treatments, which assumed zero spin-orbit coupling, were found to be inadequate for explaining the experimental MCD spectra. rsc.orgaip.org For instance, an early model predicted a B-term of a specific sign for the ⁴A₂ → ⁴T₁(P) transition, arising from the magnetic field-induced mixing of the ⁴A₂ and ⁴T₂ states; however, the experimental results showed the opposite sign. rsc.org

This discrepancy highlighted the critical need to include spin-orbit coupling in the theoretical models to accurately account for the main features of the MCD spectrum. rsc.org The inclusion of spin-orbit coupling correctly explains the complex fine structure and the temperature-dependent behavior of the MCD signals. rsc.org The spectral and magnetic properties of high-spin cobalt(II) complexes are interpreted within frameworks like the Angular Overlap Model to relate experimental data to coordination geometry and electronic structure. researchgate.net

Modern approaches frequently combine experimental MCD data with advanced computational methods, such as Density Functional Theory (DFT) and multi-configurational self-consistent field (MCSCF) calculations, to refine the understanding of the electronic structure. numberanalytics.com These computational models can predict MCD spectra, which are then compared with experimental results to validate the theoretical framework. numberanalytics.com For complex systems, theoretical calculations can help to determine parameters such as the zero-field splitting (ZFS) of the ground state, which influences the magnetic and spectroscopic properties. acs.org The correlation between experimental MCD data and these sophisticated theoretical models provides a robust and detailed description of the molecular orbital contributions and the nature of electronic states in tetrachlorocobaltate(II). researchgate.netnumberanalytics.com

Mass Spectrometric Techniques for Complex Characterization

Mass spectrometry (MS) serves as a vital analytical tool for the characterization of compounds containing the tetrachlorocobaltate(II) anion. researchgate.net It is primarily used to confirm the identity and composition of newly synthesized materials by determining the mass-to-charge ratio (m/z) of the constituent ions. filinchuk.comresearchgate.net This technique is often employed alongside other characterization methods such as elemental analysis, IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction. researchgate.net

In addition to identifying the intact complex or its constituent ions, mass spectrometry can be coupled with thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). filinchuk.com TGA/DSC coupled to mass spectrometry allows for the analysis of gaseous fragments evolved as the compound is heated. filinchuk.com This provides valuable information about the thermal stability and decomposition pathway of the material. For instance, in the study of (C₇H₈N₃)₂[CoCl₄], TGA/DSC was coupled to a mass spectrometer to determine the thermal stability of the compound under an argon atmosphere. filinchuk.com

The table below summarizes various mass spectrometric techniques used in the characterization of tetrachlorocobaltate(II) compounds.

| Technique | Application | Example Compound |

| Electrospray Ionization (ESI-MS) | Characterization of new salts containing the [CoCl₄]²⁻ anion. researchgate.net | [4FBzTPP]₂[CoCl₄] |

| Fast Atom Bombardment (FAB-MS) | Study of compounds containing the tetrahedral tetrachlorocobaltate(II) ion. researchgate.net | [NH₃(CH₂)₅NH₃]CoCl₄ |

| TGA/DSC coupled to MS | Determination of thermal stability and decomposition products. filinchuk.com | (C₇H₈N₃)₂[CoCl₄] |

Quantum Chemical and Theoretical Investigations of Tetrachlorocobaltate 2

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of transition metal complexes like tetrachlorocobaltate(2-). researchgate.netscience.gov DFT calculations offer a balance between accuracy and computational cost, enabling detailed analysis of the anion's geometry, vibrational modes, electronic structure, and charge distribution.

Geometry Optimization and Validation with Experimental Crystal Structures

A primary application of DFT is the determination of the equilibrium geometry of the [CoCl₄]²⁻ anion. mdpi.com Theoretical geometry optimization calculations consistently predict a tetrahedral (Td) or near-tetrahedral geometry for the isolated anion. researchgate.netresearchgate.net These calculations aim to find the lowest energy arrangement of the atoms in space.

The validity of these theoretical models is established through direct comparison with experimental data obtained from single-crystal X-ray diffraction (SC-XRD) studies of various tetrachlorocobaltate(II) salts. researchgate.netresearchgate.net While the isolated anion possesses ideal Td symmetry, in the crystalline state, slight distortions are often observed due to crystal packing effects and interactions with the counter-ions. researchgate.net These distortions are reflected in minor deviations of the Cl-Co-Cl bond angles from the ideal tetrahedral angle of 109.5°. Nevertheless, a strong agreement is generally found between the DFT-optimized geometries and the experimentally determined crystal structures. For instance, in one study, the average experimental Cl-Co-Cl bond angle was found to be 109.3°, which is in excellent agreement with the calculated value of 109.5°. researchgate.net

Below is a table comparing theoretical and experimental geometric parameters for the tetrachlorocobaltate(2-) anion in a specific salt, (2-amino-5-picolinium) tetrachlorocobaltate(II).

| Parameter | Experimental (XRD) | Theoretical (DFT) |

| Bond Length (Å) | ||

| Co-Cl1 | 2.269 | 2.338 |

| Co-Cl2 | 2.272 | 2.339 |

| Co-Cl3 | 2.279 | 2.340 |

| Co-Cl4 | 2.257 | 2.337 |

| **Bond Angle (°) ** | ||

| Cl1-Co-Cl2 | 108.9 | 109.1 |

| Cl1-Co-Cl3 | 111.4 | 110.8 |

| Cl1-Co-Cl4 | 109.8 | 109.8 |

| Cl2-Co-Cl3 | 108.1 | 108.8 |

| Cl2-Co-Cl4 | 110.0 | 110.1 |

| Cl3-Co-Cl4 | 108.6 | 108.2 |

| Data sourced from a study on (2-amino-5-picolinium) tetrachlorocobaltate(II). researchgate.net |

Computational Vibrational Spectroscopy and Normal Mode Analysis

Computational vibrational spectroscopy, performed using DFT, is a crucial tool for understanding the vibrational dynamics of the [CoCl₄]²⁻ anion. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. smu.edunih.gov These normal modes represent the collective, synchronized motions of the atoms.

For a tetrahedral molecule like [CoCl₄]²⁻, group theory predicts four fundamental vibrational modes: ν₁(A₁), ν₂(E), ν₃(T₂), and ν₄(T₂). The A₁ and E modes are Raman-active, while the T₂ modes are both Raman and infrared (IR) active. spectroscopyonline.com DFT calculations can predict the frequencies of these modes, which can then be compared with experimental data from IR and Raman spectroscopy. researchgate.net This comparison aids in the assignment of experimentally observed vibrational bands to specific atomic motions. researchgate.net The common approach for computing vibrational spectra is the normal-mode analysis. nih.gov

The following table summarizes the calculated and experimental vibrational frequencies for the tetrachlorocobaltate(2-) anion.

| Vibrational Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν₁ | A₁ | Symmetric Stretch | ~280 | ~285 (Raman) |

| ν₂ | E | Bending | ~80 | ~85 (Raman) |

| ν₃ | T₂ | Asymmetric Stretch | ~300 | ~305 (IR & Raman) |

| ν₄ | T₂ | Bending | ~110 | ~115 (IR & Raman) |

| Note: The exact frequencies can vary slightly depending on the specific compound and the computational method used. |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The electronic properties and reactivity of the tetrachlorocobaltate(2-) anion can be elucidated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity. mdpi.com

DFT calculations provide detailed information about the energies of these orbitals and the contributions of atomic orbitals to their formation. primescholars.com In the case of [CoCl₄]²⁻, the HOMO and LUMO are primarily composed of cobalt 3d and chlorine 3p atomic orbitals. The specific ordering and composition of these molecular orbitals dictate the electronic transitions that give rise to the characteristic blue color of the complex. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com

| Molecular Orbital | Energy (eV) (Example Calculation) | Primary Atomic Orbital Contributions |

| LUMO | -2.5 | Co 3d, Cl 3p (antibonding) |

| HOMO | -5.8 | Co 3d, Cl 3p (non-bonding and antibonding) |

| HOMO-LUMO Gap | 3.3 | |

| Note: These energy values are illustrative and can vary based on the level of theory and basis set used in the calculation. |

Charge Distribution and Natural Bonding Orbital (NBO) Analysis

Understanding the distribution of electronic charge within the [CoCl₄]²⁻ anion is fundamental to comprehending its bonding and reactivity. DFT calculations, in conjunction with population analysis schemes like Natural Population Analysis (NPA), can provide the net atomic charges on the cobalt and chlorine atoms. researchgate.netuni-rostock.de This analysis reveals the extent of charge transfer from the metal to the ligands.

| Atom | Natural Atomic Charge (e) |

| Co | +0.6 to +0.8 |

| Cl | -0.65 to -0.7 |

| Note: The charge values are approximate and depend on the specific NBO partitioning scheme and computational details. |

Advanced Topological Analysis of Electron Density

Beyond the orbital-based approaches, the theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a powerful framework for analyzing the chemical bonding in [CoCl₄]²⁻ based on the topology of the total electron density, ρ(r). uni-rostock.deias.ac.in

Atoms in Molecules (AIM) Theory for Bonding Characterization

The AIM theory partitions the molecular electron density into atomic basins, allowing for the unambiguous definition of an atom within a molecule. uni-rostock.de The analysis of the topological properties of ρ(r) at specific points, known as critical points, provides a rigorous and quantitative description of the chemical bonds.

A bond critical point (BCP) is a point of minimum electron density between two bonded atoms, where the gradient of the electron density is zero. ias.ac.in The properties of the electron density at the Co-Cl BCPs in tetrachlorocobaltate(2-) are particularly insightful:

The value of the electron density, ρ(r_BCP): This value correlates with the strength of the bond.

The Laplacian of the electron density, ∇²ρ(r_BCP): The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

For the Co-Cl bonds in [CoCl₄]²⁻, AIM analysis typically reveals characteristics of a bond that is intermediate in nature, with both covalent and ionic contributions. The analysis of the electron density and its Laplacian at the bond critical points provides a quantitative measure of the degree of covalency in the metal-ligand interaction. researchgate.net

| AIM Parameter at Co-Cl BCP | Typical Calculated Value | Interpretation |

| Electron Density (ρ) | ~0.06 - 0.08 a.u. | Indicates significant bonding interaction. |

| Laplacian of Electron Density (∇²ρ) | Positive | Suggests a predominantly closed-shell (ionic) character. |

| Total Energy Density (H) | Slightly negative or positive | Further refines the characterization of the interaction. |

| Note: a.u. refers to atomic units. |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. researchgate.netnih.gov This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is defined as a function of the electron density gradient, which allows for the mapping of interactions in real space. nih.govchemrxiv.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished. nih.gov Typically, strong attractive interactions like hydrogen bonds appear as spikes at negative values of sign(λ₂)ρ, weak van der Waals interactions appear near zero, and strong repulsive interactions (steric effects) are found at positive values. researchgate.net

Studies on various organic-inorganic hybrid salts containing the [CoCl₄]²⁻ anion consistently reveal the significant role of hydrogen bonding. najah.eduresearchgate.net Hirshfeld surface analysis, a related technique, quantifies these interactions, often showing that N-H···Cl and C-H···Cl hydrogen bonds are prevalent, connecting the anionic [CoCl₄]²⁻ tetrahedra with the organic cations. researchgate.netnajah.eduresearchgate.net Visualizations from RDG analysis, such as 3D isosurface plots, provide a clear depiction of these bonding interactions within the crystal structure. researchgate.net

Table 1: Non-Covalent Interactions in Tetrachlorocobaltate(II) Complexes Identified by RDG and Related Analyses

| Compound/System | Observed Non-Covalent Interactions | Reference |

| (2-amino-5-picolinium)₂[CoCl₄] | Hydrogen bonding, Van der Waals (VDW) interactions, Steric effects. Specifically N-H···Cl and C-H···Cl bonds. | researchgate.net |

| [C₆H₁₀N₃]₂[CoCl₄] | Significant hydrogen bonding: –HN–H… Cl, Nring-H⁺ … Cl, and Cring-H… Cl. | najah.edu |

| [HL][H₃O(H₂O)₂][CoCl₄] | Favorable halogen···halogen contacts and C–H···metal interactions. | researchgate.net |

| (C₁₁H₁₈N₂O)₂[CoCl₄]₂·H₂O | Hydrogen bonding (N–H ⋯Cl and O–H ⋯Cl) connecting cations and anions. | researchgate.net |

Ligand Field Theory and Angular Overlap Model (AOM) Applications

Ligand Field Theory (LFT) and the Angular Overlap Model (AOM) are theoretical frameworks essential for describing the electronic structure, spectra, and magnetic properties of transition metal complexes like tetrachlorocobaltate(II). numberanalytics.comresearchgate.netnumberanalytics.com The [CoCl₄]²⁻ ion features a cobalt(II) center (a d⁷ electron configuration) in a tetrahedral coordination environment. chemvision.netyoutube.com In a tetrahedral field, the five d-orbitals split into two sets: a lower-energy 'e' set (dₓ²₋y² and d_z²) and a higher-energy 't₂' set (d_xy, d_xz, d_yz). youtube.com The ground electronic state for a d⁷ ion in this geometry is a ⁴A₂ state. nih.gov

LFT and AOM are powerful tools for interpreting the electronic absorption spectra of [CoCl₄]²⁻. The characteristic intense blue color of the complex arises from spin-allowed d-d electronic transitions from the ⁴A₂ ground state to excited quartet states, primarily the ⁴T₁(F) and ⁴T₁(P) states. youtube.com These models allow for the calculation of the energies of these transitions, which can be compared with experimental spectroscopic data. researchgate.net

The magnetic properties of tetrachlorocobaltate(II) are also successfully explained by these theories. The ⁴A₂ ground state has no first-order orbital angular momentum, so the magnetic moment is expected to be close to the spin-only value of 3.87 Bohr magnetons (for three unpaired electrons). However, experimental values are typically higher, in the range of 4.4–4.8 B.M. This deviation is accounted for by the mixing of the ground state with higher-energy orbital-triplet states (⁴T₂ and ⁴T₁) via spin-orbit coupling. nih.gov

The AOM is particularly useful for complexes with coordination geometries that are distorted from a perfect tetrahedron (T_d), as is common in solid-state crystal structures and metalloenzyme active sites. acs.org For these low-symmetry cases, AOM can provide a detailed and accurate calculation of magnetic properties, including the g-values, principal molecular magnetic susceptibilities, and zero-field splitting (ZFS) parameters (D and E), which describe the splitting of spin levels in the absence of an external magnetic field. researchgate.netacs.org Magnetic susceptibility measurements for various tetrachlorocobaltate(II) salts confirm the ⁴A₂ ground state and can reveal weak antiferromagnetic interactions between the cobalt centers in the crystal lattice. researchgate.netnih.gov

Table 2: Predicted and Observed Properties of Tetrachlorocobaltate(II)

| Property | Theoretical Prediction (LFT/AOM) | Typical Experimental Observation | Reference |

| Coordination Geometry | Tetrahedral (T_d) | Distorted Tetrahedral | nih.govacs.org |

| Ground Electronic State | ⁴A₂ | ⁴A₂ | nih.gov |

| Spin-Allowed Transitions | ⁴A₂ → ⁴T₂(F), ⁴A₂ → ⁴T₁(F), ⁴A₂ → ⁴T₁(P) | Intense absorption bands in the visible region | youtube.com |

| Magnetic Moment (µ_eff) | ~3.87 B.M. (spin-only), higher with spin-orbit coupling | 4.4 - 4.8 B.M. | nih.gov |

| Zero-Field Splitting (D) | Highly dependent on distortion from T_d symmetry | Can be positive or negative, influencing magnetic anisotropy | rsc.org |

To quantitatively describe the electronic structure of [CoCl₄]²⁻, LFT and AOM employ a set of semi-empirical parameters that are fitted to experimental data, primarily from electronic spectra. These parameters quantify the magnitude of various electronic effects within the complex.

Key parameters include:

Ligand Field Splitting Parameter (Δ_t or 10Dq): This represents the energy separation between the 'e' and 't₂' d-orbital sets in the tetrahedral field. For [CoCl₄]²⁻, Δ_t is relatively small as chloride is a weak-field ligand.

Racah Parameters (B and C): These parameters account for the effects of interelectronic repulsion within the d-orbitals. They are typically reduced from their free-ion values, indicating covalent character in the metal-ligand bonds. Often, the ratio C/B is assumed to be around 4. sci-hub.se

Spin-Orbit Coupling Constant (ζ): This parameter quantifies the interaction between the spin and orbital angular momenta of the electrons and is crucial for accurately modeling magnetic properties. acs.orgsci-hub.se

Orbital Reduction Factor (k): This factor, typically less than 1, is introduced to account for the delocalization of the d-electrons onto the ligand orbitals (covalency), which reduces the orbital angular momentum. acs.org

Angular Overlap Model (AOM) Parameters (e_σ, e_π): These parameters provide a more detailed picture by separating the metal-ligand interactions into their sigma (σ) and pi (π) components. For chloride ligands, both σ- and π-donor interactions are considered. The AOM has been shown to successfully model the spectral and magnetic properties of distorted [CoCl₄]²⁻ anions using a minimal set of parameters (e.g., an AOM parameter, ζ, k, and B). acs.org

The values of these parameters are determined by fitting calculated energy levels to the observed absorption bands in the electronic spectrum. For instance, in a study of a pseudo-tetrahedral cobalt(II) amine complex, AOM calculations yielded values of e_σ = 5,251 cm⁻¹ and B = 578 cm⁻¹. sci-hub.se The zero-field splitting parameter, D, is particularly sensitive to angular distortions from ideal tetrahedral geometry and has been found to range from positive to large negative values in related complexes, indicating significant magnetic anisotropy. rsc.org

Table 3: Key LFT and AOM Parameters for Tetrachlorocobaltate(II) and Related Complexes

| Parameter | Symbol | Description | Typical Value/Range | Reference |

| Ligand Field Splitting | Δ_t (10Dq) | Energy separation between e and t₂ orbitals. | ~3100 cm⁻¹ | |

| Racah Parameter | B | Measures interelectronic repulsion. | ~700-800 cm⁻¹ (reduced from free ion value of ~971 cm⁻¹) | acs.org |

| Spin-Orbit Coupling | ζ | Magnitude of spin-orbit interaction. | ~490-515 cm⁻¹ | sci-hub.se |

| Orbital Reduction Factor | k | Accounts for covalency effects on orbital momentum. | ~0.9 - 1.0 | acs.org |

| AOM Sigma Parameter | e_σ | Energy of the Co-Cl σ-interaction. | Determined by fitting to experimental data. | acs.orgsci-hub.se |

| Zero-Field Splitting | D | Axial splitting of the ground state spin levels. | Can range from positive (+7.5 cm⁻¹) to large negative values (-75 cm⁻¹) depending on distortion. | rsc.org |

Coordination Chemistry and Reaction Mechanisms of Tetrachlorocobaltate 2

Nature of Metal-Ligand Bonding in [CoCl4]2-

The tetrachlorocobaltate(II) anion, [CoCl4]2-, is a classic example of a tetrahedral coordination complex. libretexts.org The bonding between the central cobalt(II) ion and the four chloride ligands is a topic of significant interest in coordination chemistry.

Covalency and Ionicity in Co-Cl Bonds

The bonds between the cobalt(II) ion and the chloride ligands in [CoCl4]2- exhibit both ionic and covalent characteristics. pressbooks.pub The interaction involves the donation of a lone pair of electrons from each chloride ion to a vacant hybrid orbital on the cobalt(II) ion, forming a coordinate covalent bond. byjus.comchemvision.netlumenlearning.com However, due to the difference in electronegativity between cobalt and chlorine, the bond also has a significant degree of ionic character. pressbooks.pub

Valence Bond Theory describes the formation of [CoCl4]2- as the hybridization of the vacant 4s and 4p orbitals of the Co(II) ion to form four sp3 hybrid orbitals. byjus.com These hybrid orbitals then overlap with the filled p-orbitals of the four chloride ions to form four Co-Cl sigma bonds. byjus.com The chloride ion is generally considered a weak-field ligand, which means it causes a smaller splitting of the d-orbitals of the cobalt ion. pearson.com This smaller splitting results in the complex being high-spin. libretexts.org

Influence of Counterions on the Electronic and Structural Environment of [CoCl4]2-

The counterion associated with the [CoCl4]2- anion can influence its electronic and structural environment. The nature of the counterion can affect the crystal packing and, consequently, the precise geometry of the tetrachlorocobaltate(II) anion. researchgate.netresearchgate.net For instance, studies have shown that the presence of different counterions can lead to variations in the crystal structure, such as interdigitated versus non-interdigitated bilayers. researchgate.net

Hydrogen bonding between the counterion and the chloride ligands of the [CoCl4]2- complex can also play a significant role in stabilizing the crystal structure. researchgate.net The electronic properties of the counterion can also have a subtle effect on the electronic structure of the [CoCl4]2- anion. scispace.com The choice of counterion can also influence the solubility and magnetic properties of the resulting salt. researchgate.netscribd.com For example, the use of different N-alkylpyridinium cations as counterions for [CoCl4]2- results in compounds with different crystal structures and thermal properties. researchgate.net

Ligand Substitution and Exchange Reactions Involving Cobalt(II) Species

Cobalt(II) complexes are known for their labile nature, readily undergoing ligand substitution and exchange reactions. nih.gov This lability is a key feature of their chemistry and is central to many of their applications.

Kinetic and Thermodynamic Aspects of Ligand Exchange

Ligand exchange reactions in cobalt(II) complexes, including the formation and reaction of [CoCl4]2-, are typically fast. nih.govnih.gov The mechanisms of these reactions are often studied using techniques like ultrafast T-jump spectroscopy, which can resolve the stepwise nature of the ligand exchange process. nih.gov These studies have revealed that the dynamics of ligand exchange can occur on timescales ranging from picoseconds to nanoseconds. nih.govnih.gov

The substitution of ligands in octahedral cobalt(II) aqua complexes is generally thought to proceed through a dissociative interchange mechanism, where bond breaking is a key step in the formation of the activated complex. nih.gov The rate of ligand exchange can be influenced by the nature of the entering and leaving ligands. For instance, the replacement of water molecules by chloride ions in the coordination sphere of cobalt(II) is a stepwise process. nih.gov The kinetics of these reactions can be influenced by factors such as the concentration of the ligands and the temperature. acs.orgrsc.orgrsc.orgtandfonline.com

From a thermodynamic perspective, the stability of the resulting complex is a crucial factor. The chelate effect, for example, describes the enhanced stability of complexes formed with multidentate ligands compared to those with monodentate ligands, a phenomenon driven by a significant increase in entropy. senecalearning.com

Equilibrium Between Octahedral and Tetrahedral Cobalt(II) Complexes in Solution

A well-known characteristic of cobalt(II) chemistry is the equilibrium between octahedral and tetrahedral complexes in solution, which is often accompanied by a distinct color change. lookchemmall.comrsc.orgdocbrown.infochemistrystudent.com A classic example is the equilibrium between the pink hexaaquacobalt(II) ion, [Co(H2O)6]2+, and the blue tetrachlorocobaltate(II) ion, [CoCl4]2-. docbrown.infochemistrystudent.com

[Co(H₂O)₆]²⁺ (pink, octahedral) + 4Cl⁻ ⇌ [CoCl₄]²⁻ (blue, tetrahedral) + 6H₂O

This equilibrium is sensitive to changes in temperature and the concentration of chloride ions. acs.orgunipa.it Increasing the temperature or the chloride ion concentration shifts the equilibrium to the right, favoring the formation of the tetrahedral [CoCl4]2- complex. researchgate.netcdnsciencepub.comcdnsciencepub.com This phenomenon is known as thermochromism. acs.orgunipa.itrsc.orgrsc.orgresearchgate.net The enthalpy change (ΔH) for the conversion from the octahedral to the tetrahedral complex is positive, indicating that the reaction is endothermic. researchgate.netcdnsciencepub.comcdnsciencepub.com

The relative stabilities of the octahedral and tetrahedral geometries are influenced by several factors, including ligand field stabilization energy, steric effects, and the nature of the solvent. lookchemmall.com The larger size of the chloride ion compared to the water molecule favors the formation of the tetrahedral complex, as it reduces steric crowding around the central cobalt ion. chemistrystudent.comchemguide.co.uklibretexts.org

Electron Transfer and Redox Chemistry of Cobalt(II) Complexes

The redox chemistry of cobalt is characterized by the accessibility of the +2 and +3 oxidation states. docbrown.info Electron transfer reactions involving cobalt(II) complexes, such as [CoCl4]2-, are fundamental to many chemical and biological processes. wku.edursc.orgroyalsocietypublishing.orgadelaide.edu.au

Oxidation-reduction (redox) reactions involve the transfer of electrons from one species to another. ncert.nic.inlibretexts.org The species that loses electrons is oxidized (the reducing agent), and the species that gains electrons is reduced (the oxidizing agent). libretexts.org

Electron transfer reactions can proceed through either inner-sphere or outer-sphere mechanisms. wku.edulibretexts.org In an inner-sphere mechanism, a bridging ligand facilitates the transfer of an electron between the two metal centers. libretexts.org Outer-sphere electron transfer, on the other hand, occurs without a bridging ligand, with the electron "jumping" from the reductant to the oxidant. wku.edu

The rates of electron transfer reactions are influenced by several factors, including the nature of the solvent and the ligands coordinated to the cobalt ion. wku.eduadelaide.edu.au Studies on electron transfer between cobalt(II) and cobalt(III) complexes have been conducted in various nonaqueous solvents to understand these effects. wku.edu The kinetics of these reactions can follow different orders depending on the specific reactants and conditions. rsc.org For example, the electron transfer between acetylacetone (B45752) complexes of cobalt(II) and cobalt(III) in toluene (B28343) follows second-order kinetics. rsc.org

The electrochemical potential of a redox couple provides a measure of its tendency to be oxidized or reduced. stanford.edu This potential is influenced by the coordination environment of the metal ion.

Outer-Sphere and Inner-Sphere Electron Transfer Mechanisms

The transfer of electrons between metal complexes is a fundamental process in coordination chemistry, proceeding through two primary mechanisms: outer-sphere and inner-sphere electron transfer. The tetrachlorocobaltate(2-) anion, [CoCl₄]²⁻, serves as an illustrative example in the study of these mechanisms.

Outer-Sphere Electron Transfer

In an outer-sphere electron transfer (OSET) process, the coordination shells of the reactant complexes remain intact during the electron transfer event. wikipedia.org The electron effectively "jumps" through space from the reductant to the oxidant. wikipedia.org This mechanism is typical for reactions involving complexes that are substitutionally inert or where no suitable bridging ligand is available. davuniversity.orglibretexts.org

The rate of outer-sphere reactions is governed by several factors, including the electronic coupling between the donor and acceptor orbitals and the reorganizational energy. wikipedia.org The reorganizational energy encompasses the changes in bond lengths and angles within the complexes and the reorientation of solvent molecules surrounding them upon electron transfer. wikipedia.org For an efficient OSET to occur, the donor and acceptor molecular orbitals must possess the same symmetry to allow for effective overlap. bhu.ac.in

A key principle governing these transfers is the Franck-Condon principle, which states that electron movement is much faster than nuclear motion. davuniversity.org Consequently, the coordination spheres of the reactants must reorganize to a transition state geometry that is intermediate between the initial and final states before the electron can be transferred. davuniversity.org

Inner-Sphere Electron Transfer

Conversely, inner-sphere electron transfer (ISET) involves the formation of a direct covalent linkage, or bridge, between the oxidant and the reductant. wikipedia.org This bridging ligand is temporarily part of the coordination sphere of both metal centers, facilitating the electron transfer. wikipedia.org A prerequisite for this mechanism is that at least one of the complexes must be substitutionally labile, allowing a ligand to be displaced to form the bridged intermediate. davuniversity.orgwikipedia.org

The chloride ions in the [CoCl₄]²⁻ complex can act as bridging ligands. In a reaction with a suitable reducing agent, a chloride ligand can coordinate to the reductant, forming a precursor complex. The electron is then transferred through this bridge, followed by the cleavage of the bridge, which may result in the transfer of the bridging ligand from the original cobalt complex to the other metal center. wikipedia.orglibretexts.org The rate of inner-sphere reactions can be influenced by the nature of the bridging ligand, with more conjugated ligands often facilitating faster electron transfer. libretexts.org

The classic work by Henry Taube on the reduction of [Co(NH₃)₅Cl]²⁺ by [Cr(H₂O)₆]²⁺ provided definitive evidence for the inner-sphere mechanism, demonstrating the direct transfer of a chloride ligand from the cobalt complex to the chromium center. wikipedia.org While ligand transfer is a common outcome, it is not a strict requirement for an inner-sphere pathway. bhu.ac.in

Table 1: Comparison of Outer-Sphere and Inner-Sphere Electron Transfer Mechanisms

| Feature | Outer-Sphere Electron Transfer | Inner-Sphere Electron Transfer |

|---|---|---|

| Coordination Shells | Remain intact; no bond formation or breakage. wikipedia.org | A bridging ligand connects the two metal centers. wikipedia.org |

| Requirement | Can occur with substitutionally inert complexes. davuniversity.org | At least one complex must be substitutionally labile. davuniversity.org |

| Electron Pathway | Electron "jumps" through space. wikipedia.org | Electron is transferred via the bridging ligand. wikipedia.org |

| Key Intermediate | Outer-sphere encounter complex. libretexts.org | Bridged precursor complex. wikipedia.org |

| Ligand Transfer | Does not occur. | May or may not occur. bhu.ac.inwikipedia.org |

Role of the [CoCl₄]²⁻ Anion in Redox Catalytic Cycles

The tetrachlorocobaltate(2-) anion, [CoCl₄]²⁻, and related cobalt complexes play a significant role as catalysts in a variety of redox reactions. Their catalytic activity often stems from the ability of the cobalt center to cycle between different oxidation states, typically Co(II) and Co(III).

Research has demonstrated that tetrahalide complexes of cobalt(II), including [CoCl₄]²⁻, can catalyze several types of chemical transformations. researchgate.net These include oxidation reactions, radical polymerization, and the addition of hydrogen halides to unsaturated compounds. researchgate.net

A notable application is in the oxidation of hydrocarbons. For instance, the [CoCl₄]²⁻ anion, in the form of bis(tetramethylammonium) tetrachlorocobaltate ([Me₄N]₂[CoCl₄]), has been shown to be an effective catalyst for the aerobic oxidation of methane (B114726) to methyl trifluoroacetate (B77799) in a trifluoroacetic acid medium. mdpi.com In this system, the cobalt(II) species is oxidized to cobalt(III), which then acts as an electron-transfer oxidant to activate the C-H bond of methane. mdpi.com The subsequent regeneration of the Co(III) species by oxygen closes the catalytic cycle. mdpi.com The anionic nature of the [CoCl₄]²⁻ complex was found to significantly enhance the catalytic activity compared to simple cobalt(II) chloride. mdpi.com

Furthermore, tetrachlorocobaltate complexes with organic cations have been investigated as catalysts for the oxidation of catechols, mimicking the function of catecholase enzymes. researchgate.net In one study, a complex involving [CoCl₄]²⁻ demonstrated good catalytic activity for the aerobic oxidation of 3,5-ditertiarybutylcatechol to its corresponding quinone. researchgate.net The mechanism of such catalytic cycles generally involves the coordination of the substrate to the cobalt center, followed by an intramolecular electron transfer and subsequent steps that regenerate the active catalyst.

Advanced Functional Applications in Materials Science and Catalysis

Catalytic Roles of Tetrachlorocobaltate(2-) Species

The catalytic activity of tetrachlorocobaltate(2-) is rooted in the ability of the cobalt ion to exist in multiple stable oxidation states and its capacity to coordinate with various reactants. savemyexams.com These characteristics are leveraged in several catalytic processes.

As Catalyst Precursors in Homogeneous Catalysis

Tetrachlorocobaltate(2-) complexes serve as effective precursors in homogeneous catalysis, where the catalyst and reactants are in the same phase. savemyexams.comcitycollegekolkata.org A key advantage of using these precursors is their solubility in organic solvents, which can be enhanced by transforming inorganic metal compounds into ionic complexes. For instance, converting CoCl₂ to the anionic [CoCl₄]²⁻ form has been shown to significantly increase catalytic activity in certain reactions. mdpi.com

One notable example is the use of bis(tetramethylammonium) tetrachlorocobaltate ([Me₄N]₂[CoCl₄]) in the homogeneous oxidation of methane (B114726) to methyl trifluoroacetate (B77799). mdpi.com In this system, the ionic nature of the catalyst enhances its solubility in the trifluoroacetic acid media, facilitating the rapid formation of the active catalyst form, [CoTFAₓClᵧ]²⁻. mdpi.com This demonstrates the principle of using tetrachlorocobaltate(2-) as a precursor to generate a more active catalytic species in situ.

The effectiveness of homogeneous catalysts derived from these precursors is often influenced by the choice of ligands and the reaction conditions. iupac.org The interplay between the metal center, ligands, and the surrounding solvent environment dictates the catalyst's activity and selectivity. citycollegekolkata.orgiupac.org

Applications in Organic Transformations

The catalytic properties of cobalt complexes, including those derived from tetrachlorocobaltate(2-), are harnessed in a variety of organic transformations. These reactions are fundamental to modern synthetic chemistry, enabling the construction of complex molecules from simpler starting materials.

C-H Functionalization: This area of research focuses on the direct conversion of ubiquitous but inert carbon-hydrogen (C-H) bonds into new functional groups. mt.comrsc.org Transition metal catalysts, including those based on cobalt, play a crucial role in these transformations. mt.com While specific examples directly detailing the use of [CoCl₄]²⁻ in C-H functionalization are still emerging, the broader field of cobalt catalysis in this area is well-established. The development of catalysts for C-H activation spans various transition metals, with the oxidation state and ligand environment defining the reaction mechanism. mt.com

Hydroarylation: This process involves the addition of a C-H bond of an arene across a carbon-carbon multiple bond. Cobalt-catalyzed hydroarylation reactions are a powerful tool for the synthesis of substituted aromatic compounds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov However, research into alternative, more earth-abundant metal catalysts like cobalt is an active area. Decarboxylative cross-coupling, where a carboxylic acid group is removed and a new bond is formed, is one such strategy where rhodium, a congener of cobalt, has shown promise. snnu.edu.cn The principles of these reactions, involving the formation of metal-aryl intermediates, are applicable to cobalt catalysis. snnu.edu.cnnih.gov

Exploration of Electrocatalytic Properties

Electrocatalysis utilizes catalysts to facilitate electrochemical reactions, which are central to energy conversion and storage technologies. bwise.kr Cobalt complexes, in general, are recognized for their potential as electrocatalysts for reactions like the oxygen reduction reaction (ORR), hydrogen evolution reaction (HER), and carbon dioxide reduction. bwise.krrsc.orgnih.govrsc.org

The electrocatalytic activity of cobalt complexes is often attributed to the metal-centered redox processes. nih.gov For instance, cobalt porphyrin complexes have been shown to be active catalysts for both the electrochemical formation of H₂ and the reduction of CO₂ to CO. nih.gov A salen-based dinuclear cobalt(II) polymer has demonstrated significant efficiency for the electrocatalytic alkaline hydrogen evolution reaction. rsc.org

While direct studies on the electrocatalytic properties of the simple [CoCl₄]²⁻ anion are less common, its role as a precursor for more complex and catalytically active cobalt-based materials is an area of interest. The fundamental electrochemical behavior of the cobalt center within the tetrachlorocobaltate(2-) complex provides a basis for its potential application in electrocatalytic systems.

Integration into Advanced Materials

The unique optical and magnetic properties of the tetrachlorocobaltate(2-) anion make it a desirable component for the design and fabrication of advanced materials with tailored functionalities.

Development of Optical Materials with Tunable Properties